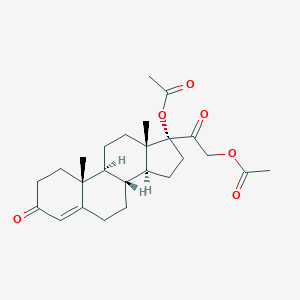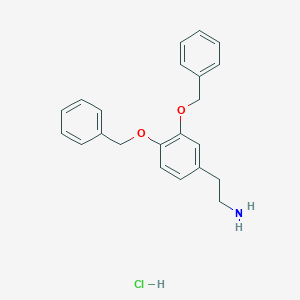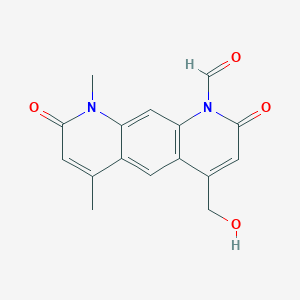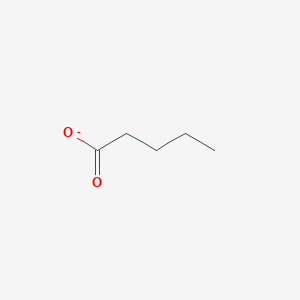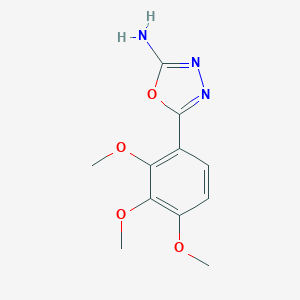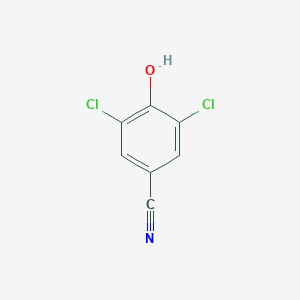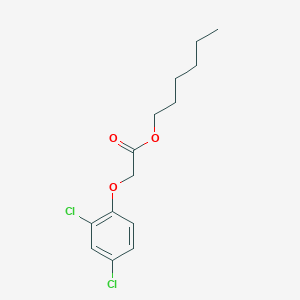
(2,4-Dichlorophenoxy)acetic acid hexyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorophenoxy)acetic acid hexyl ester, commonly known as 2,4-DHE, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the family of phenoxy herbicides and is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D). The hexyl ester form of 2,4-DHE is more effective than its other forms due to its high solubility in water and lipids.
Mécanisme D'action
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE acts by disrupting the normal growth and development of plants. It is absorbed by the leaves and stems of the target plants and translocated to the meristematic tissues where it interferes with the normal functioning of auxins, a group of plant hormones that regulate growth and development. This results in uncontrolled growth, wilting, and eventually death of the plant.
Effets Biochimiques Et Physiologiques
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have a range of biochemical and physiological effects on plants. It inhibits the synthesis of nucleic acids, proteins, and lipids, and disrupts the normal functioning of enzymes. It also affects the water balance of the plant, leading to wilting and dehydration. In addition, (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been shown to have toxic effects on non-target organisms such as earthworms, bees, and fish.
Avantages Et Limitations Des Expériences En Laboratoire
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE is a widely used herbicide in laboratory experiments due to its high efficacy and low cost. It is easy to handle and can be used in a range of concentrations. However, the use of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE in laboratory experiments is limited by its potential impact on non-target organisms and the environment. It is important to use appropriate safety measures and disposal methods to minimize the risk of exposure.
Orientations Futures
The future research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE should focus on developing safer and more effective herbicides that have minimal impact on non-target organisms and the environment. This can be achieved by exploring alternative modes of action, developing more selective herbicides, and using nanotechnology to enhance the delivery and efficacy of herbicides. In addition, more research is needed to understand the long-term effects of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE on the environment and human health, and to develop sustainable agricultural practices that minimize the use of herbicides.
Méthodes De Synthèse
The synthesis of (2,4-Dichlorophenoxy)acetic acid hexyl esterHE involves the reaction of (2,4-Dichlorophenoxy)acetic acid hexyl ester with hexanol in the presence of a catalyst. The reaction takes place at high temperature and pressure and yields (2,4-Dichlorophenoxy)acetic acid hexyl esterHE as the major product. The purity of the product can be enhanced by recrystallization and chromatography techniques.
Applications De Recherche Scientifique
(2,4-Dichlorophenoxy)acetic acid hexyl esterHE has been extensively studied for its herbicidal properties and its potential impact on the environment and human health. It is widely used in agriculture to control weeds in crops such as corn, soybeans, wheat, and rice. It is also used in non-agricultural settings such as golf courses, parks, and residential areas. The scientific research on (2,4-Dichlorophenoxy)acetic acid hexyl esterHE has focused on its mode of action, its impact on non-target organisms, and its persistence in the environment.
Propriétés
Numéro CAS |
1917-95-9 |
|---|---|
Nom du produit |
(2,4-Dichlorophenoxy)acetic acid hexyl ester |
Formule moléculaire |
C14H18Cl2O3 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
hexyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H18Cl2O3/c1-2-3-4-5-8-18-14(17)10-19-13-7-6-11(15)9-12(13)16/h6-7,9H,2-5,8,10H2,1H3 |
Clé InChI |
OXMFKAXXVZLYAE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
SMILES canonique |
CCCCCCOC(=O)COC1=CC(=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



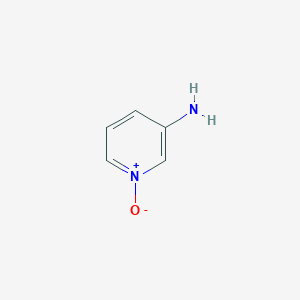
![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)

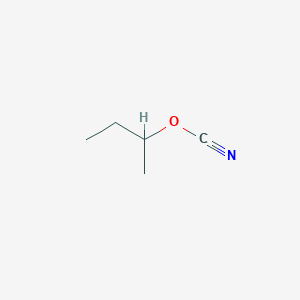


![Bicyclo[4.2.0]octa-1(6),2,4-triene-2-carboxylic acid](/img/structure/B167492.png)
